molecular formula C9H12N2O B12557753 3-Pyridinecarboximidic acid, propyl ester CAS No. 143966-29-4

3-Pyridinecarboximidic acid, propyl ester

Cat. No.: B12557753
CAS No.: 143966-29-4
M. Wt: 164.20 g/mol
InChI Key: JJJRVXVHMCAYLB-UHFFFAOYSA-N
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Description

3-Pyridinecarboximidic acid, propyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a carboximidic acid group and a propyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboximidic acid, propyl ester typically involves the esterification of 3-pyridinecarboximidic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboximidic acid, propyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-pyridinecarboximidic acid and propanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.

Major Products Formed

    Hydrolysis: 3-Pyridinecarboximidic acid and propanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Pyridinecarboximidic acid, propyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboximidic acid, propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The pyridine ring can also participate in binding interactions with proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylic acid: Lacks the ester group, making it less lipophilic.

    3-Pyridinecarboximidic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a propyl ester group.

    4-Pyridinecarboximidic acid, propyl ester: The carboximidic acid group is positioned at the 4-position on the pyridine ring.

Uniqueness

3-Pyridinecarboximidic acid, propyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl ester group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.

Properties

CAS No.

143966-29-4

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

propyl pyridine-3-carboximidate

InChI

InChI=1S/C9H12N2O/c1-2-6-12-9(10)8-4-3-5-11-7-8/h3-5,7,10H,2,6H2,1H3

InChI Key

JJJRVXVHMCAYLB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=N)C1=CN=CC=C1

Origin of Product

United States

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